molecular formula C11H12O5 B7967092 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

Cat. No. B7967092
M. Wt: 224.21 g/mol
InChI Key: YRRPBOUPSLJGKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid is a useful research compound. Its molecular formula is C11H12O5 and its molecular weight is 224.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

IUPAC Name

2-[4-(2-methoxy-2-oxoethoxy)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-15-11(14)7-16-9-4-2-8(3-5-9)6-10(12)13/h2-5H,6-7H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRRPBOUPSLJGKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Methoxy-2-oxoethoxy)-benzeneacetic acid

Synthesis routes and methods I

Procedure details

7.8 g (0.025 mol) of benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate are hydrogenated exhaustively in 150 ml of methanol in the presence of 8 g of palladium hydroxide-on-charcoal at room temperature under a hydrogen pressure of 50 psi. After removal of the catalyst, the mother liquor is concentrated to dryness under reduced pressure. 4.7 g (89.5% of theory) of a resinous crude product remain.
Name
benzyl 4-methoxycarbonylmethyloxy-phenyl-acetate
Quantity
7.8 g
Type
reactant
Reaction Step One
[Compound]
Name
palladium hydroxide-on-charcoal
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Name
COC(=O)COc1ccc(CC(=O)OCc2ccccc2)cc1
Quantity
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reactant
Reaction Step One
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Quantity
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reactant
Reaction Step One
Name
Quantity
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Type
reactant
Reaction Step One
Name
Quantity
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reactant
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reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

7.8 g (0.025 Mol) of benzyl 4-methoxycarbonylmethyloxyphenylacetate are exhaustively hydrogenated in 150 ml of methanol in the presence of 8 g of palladium hydroxide on charcoal at ambient temperature and under a hydrogen pressure of 50 psi. After the removal of the catalyst the mother liquor is evaporated to dryness under reduced pressure.
Name
benzyl 4-methoxycarbonylmethyloxyphenylacetate
Quantity
7.8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
8 g
Type
catalyst
Reaction Step Two

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